2-(1,3,4-Thiadiazol-2-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O2S |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-6-5-2-9-3/h2H,1H2,(H,7,8) |
InChI Key |
DNJZVSRIHVEVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,3,4 Thiadiazol 2 Yl Acetic Acid and Its Derivatives
Conventional Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Core
The construction of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These routes typically involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.
Cyclization Reactions of Precursors to Form the 1,3,4-Thiadiazole Ring
The most prevalent and efficient methods for synthesizing the 1,3,4-thiadiazole core involve the cyclization of thiosemicarbazide (B42300) or its derivatives. ontosight.ai This process can also be achieved starting from other precursors such as acylhydrazines, dithiocarbazates, and thiosemicarbazones. ontosight.ai
One common approach is the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl₃). icatt.org.uamu-varna.bg The mechanism begins with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carboxylic acid's carbonyl carbon. ontosight.ai This is followed by dehydration and a subsequent attack by the sulfur atom to form the five-membered ring. ontosight.ai An alternative one-pot method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE), which proceeds through the acylation of thiosemicarbazide followed by cyclodehydration.
Another key precursor, acylhydrazines, can be reacted with various sulfur-containing reagents to yield the thiadiazole ring. ontosight.ai For instance, reaction with isothiocyanates can furnish 2-substituted-1,3,4-thiadiazoles. ontosight.ai Similarly, dithiocarbazates, often generated from the reaction of hydrazine (B178648) with carbon disulfide, serve as versatile intermediates for thiadiazole synthesis. ontosight.ai Oxidative cyclization of thiosemicarbazones, typically using reagents like ferric chloride, also provides a direct route to 2-amino-5-substituted 1,3,4-thiadiazoles.
| Starting Precursor | Reagents | Key Features |
| Thiosemicarbazide | Carboxylic Acids, POCl₃/H₂SO₄/PPE | Widely used, efficient, often one-pot. ontosight.aiicatt.org.ua |
| Acylhydrazines | Isothiocyanates, Carbon Disulfide | Versatile for introducing various substituents. ontosight.ai |
| Dithiocarbazates | Acid-catalyzed cyclization | Formed from hydrazine and CS₂. ontosight.ai |
| Thiosemicarbazones | Ferric Chloride (oxidative cyclization) | Leads to 2-amino-5-substituted thiadiazoles. |
Specific Synthesis Strategies for Incorporating the Acetic Acid Moiety at the C-2 Position of the 1,3,4-Thiadiazole Ring
Attaching the acetic acid group to the C-2 position of the thiadiazole ring requires specific synthetic strategies that either build the ring with the acid moiety already present in a protected form or introduce it onto a pre-formed thiadiazole core.
Synthesis of 5-Arylamino-1,3,4-thiadiazol-2-yl Acetic Acid Esters
A notable route to this class of compounds begins with the synthesis of thiosemicarbazide derivatives. nih.gov This is achieved through the nucleophilic addition of cyanoacetic acid hydrazide to various arylisothiocyanates. nih.gov The resulting thiosemicarbazides undergo cyclization in the presence of concentrated sulfuric acid. nih.govtheamericanjournals.com The reaction mixture is then treated with an alcohol, such as methanol, and refluxed with sulfuric acid to esterify the amide group, yielding the final 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters. nih.gov
The general synthetic sequence is as follows:
Formation of Cyanoacetic Acid Hydrazide: Reaction of ethyl cyanoacetate (B8463686) with hydrazine hydrate. nih.gov
Formation of Thiosemicarbazide: Nucleophilic addition of cyanoacetic acid hydrazide to an arylisothiocyanate. nih.gov
Cyclization: Treatment of the thiosemicarbazide derivative with concentrated H₂SO₄. nih.gov
Esterification: Refluxing the resulting acid in an alcohol (e.g., methanol) with H₂SO₄ to yield the ester. nih.gov
Synthesis of 1,3,4-Thiadiazole Derivatives Featuring Phenoxyacetic Acid Moieties
The synthesis of 1,3,4-thiadiazole derivatives incorporating a phenoxyacetic acid linker involves a multi-step process. One reported method starts from 2-(4-formyl-2-methoxyphenoxy)acetic acid. The carboxylic acid group of this starting material is cyclized with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. This effectively attaches the phenoxyacetic acid moiety, via the phenyl ring, to the C-5 position of the thiadiazole.
Synthesis of 1,3,4-Thiadiazole Derivatives with Butanoic and Benzoic Acid Linkers
Butanoic Acid Linkers: The synthesis of 1,3,4-thiadiazole derivatives bearing a butanoic acid moiety has been described. One specific example is the preparation of 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid. chemicalbook.com This synthesis involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) with succinic anhydride (B1165640) in N,N-dimethylformamide (DMF). chemicalbook.com The reaction mixture is heated, and upon completion, the solvent is evaporated to yield the target compound. chemicalbook.com This method directly links the butanoic acid chain to the amino group at the C-2 position of the thiadiazole ring. chemicalbook.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Succinic anhydride | DMF | 100 °C, 12 hours | 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid |
Benzoic Acid Linkers: Derivatives featuring a benzoic acid linker are commonly synthesized by using a benzoic acid derivative as the starting material for the thiadiazole ring formation. For example, various aromatic carboxylic acids can be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form 5-aryl-1,3,4-thiadiazol-2-amine derivatives. mu-varna.bg In this scheme, the benzoic acid provides the phenyl group at the C-5 position of the thiadiazole. icatt.org.uamu-varna.bgmu-varna.bg Further modification of the 2-amino group can then be carried out to introduce other functionalities. mu-varna.bg
Synthesis of 2-(5-(5-Oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic Acid Derivatives
A specific, detailed synthetic pathway for 2-(5-(5-Oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid was not found in the reviewed literature. However, the synthesis of structurally related compounds provides insight into potential routes. The core of this target molecule is the 2-(1,3,4-thiadiazol-2-ylthio)acetic acid scaffold, also known as 2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid.
The general synthesis for this scaffold involves S-alkylation of a 5-substituted-1,3,4-thiadiazole-2-thiol. researchgate.net The synthesis can be outlined as follows:
Formation of the Thiadiazole-thiol: A precursor, such as an acylated thiosemicarbazide, is cyclized with carbon disulfide to form a 5-substituted-1,3,4-thiadiazole-2-thiol intermediate. researchgate.net
S-Alkylation: The resulting thiol is then S-alkylated using a chloroacetic acid derivative (e.g., chloroacetic acid amides or ethyl chloroacetate) to yield the target 5-substituted-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. researchgate.net
To synthesize the specific target compound, one would hypothetically start with 5-(5-oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazole-2-thiol and react it with a chloroacetic acid derivative. The synthesis of this specific thiol precursor would be the key initial step.
Green Chemistry Approaches in the Synthesis of 2-(1,3,4-Thiadiazol-2-yl)acetic Acid Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles to minimize chemical waste, reduce reaction times, and create more environmentally friendly processes. researchgate.net These approaches are significant for producing derivatives of this compound, a scaffold of interest in various chemical fields. Methodologies such as microwave irradiation and ultrasonication have demonstrated considerable advantages over conventional heating methods by improving yields and shortening reaction durations. nanobioletters.com
Microwave Irradiation Techniques for Thiadiazole Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a rapid and efficient alternative to conventional heating for the synthesis of 1,3,4-thiadiazole derivatives. researchgate.net This technique dramatically curtails reaction times, often reducing processes that take hours to mere minutes, while also improving product yields. researchgate.netscielo.br For instance, the synthesis of N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, which can be precursors or analogues to acetic acid derivatives, is significantly accelerated under microwave irradiation. researchgate.net The reaction between 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehydes under microwave conditions provides a simple procedure with an easy workup and high product yield in a short time. researchgate.net
In one comparative study, the synthesis of 1,3,4-thiadiazole Schiff base derivatives was achieved in 2-5 minutes with yields of 85-94% using microwave irradiation, whereas conventional heating required 5-8 hours to achieve yields of 65-80%. researchgate.net Similarly, the synthesis of researchgate.netresearchgate.netsci-hub.setriazolo[3,4-b] nanobioletters.comresearchgate.netsci-hub.sethiadiazoles, another class of related fused heterocycles, was accomplished in 5 to 15 minutes under microwave heating, a significant improvement over traditional methods. scielo.br These advantages, including high yields, short reaction times, and product purity, highlight the utility of microwave irradiation in synthesizing the core structures needed for this compound derivatives. scielo.br
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole Schiff Bases | Microwave Irradiation | 2-5 min | 85-94% | researchgate.net |
| Conventional Heating | 5-8 h | 65-80% | researchgate.net | |
| researchgate.netresearchgate.netsci-hub.seTriazolo[3,4-b] nanobioletters.comresearchgate.netsci-hub.sethiadiazoles | Microwave Irradiation | 5-15 min | High | scielo.br |
| Conventional Heating | Several hours | Lower | scielo.br |
Ultrasonication Methods for Enhanced Reaction Efficiency
Ultrasonication, the application of ultrasound to chemical reactions, provides another effective green chemistry approach for synthesizing 1,3,4-thiadiazole derivatives. nanobioletters.com This method enhances reaction rates and yields due to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, accelerating mass transfer and chemical transformations. sci-hub.se The synthesis of thiadiazoles, triazoles, and oxadiazoles (B1248032) from acid hydrazide and aryl isothiocyanates has been successfully demonstrated using ultrasound irradiation. researchgate.net
Ultrasound-assisted synthesis consistently shows improvements in reaction time and product yield compared to conventional heating. sci-hub.sedocumentsdelivered.com For example, a one-pot, three-component reaction to create 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives under ultrasound irradiation at 50 °C was completed in 55-65 minutes with excellent yields of 91-97%. sci-hub.se The same reaction under conventional heating required 8-12 hours and resulted in lower yields of less than 74%. sci-hub.se The benefits of this technique include not only higher yields and shorter reaction times but also greater product purity and simpler workup procedures. researchgate.nettandfonline.com
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-pyrazole-thiazolidin-4-ones | Ultrasonication | 55-65 min | 91-97% | sci-hub.se |
| Conventional Heating | 8-12 h | <74% | sci-hub.se | |
| General 1,3,4-Thiadiazoles | Ultrasonication | Short | High | documentsdelivered.com |
| Conventional Heating | Long | Lower | documentsdelivered.com |
Exploration of Solvent-Free and Environmentally Benign Conditions
A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. mdpi.com For the synthesis of 1,3,4-thiadiazole derivatives, solvent-free methods, such as grinding reactants together at room temperature, have been developed. researchgate.net This approach has been successfully used to synthesize a series of 1,3,4-thiadiazoles from methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate and hydrazonoyl halides. researchgate.net
In addition to completely solvent-free methods, the use of environmentally benign catalysts and solvents is also a focus. acs.org For instance, the synthesis of nanobioletters.comresearchgate.netsci-hub.sethiadiazoles has been achieved using 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic material, as a basic catalyst in an ethanol/dioxane mixture. acs.org Ultrasound irradiation has also been employed to facilitate reactions under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.nettandfonline.com These methods offer advantages like high yields, pure products, lower costs, and reduced energy consumption. researchgate.net
Functionalization and Derivatization Strategies for Structural Diversity
Creating a diverse library of this compound derivatives is crucial for exploring their potential applications. This is achieved through various functionalization and derivatization strategies that modify the core structure. The 1,3,4-thiadiazole ring is amenable to substitution, particularly at the 2- and 5-positions. researchgate.net
One common strategy involves the S-alkylation of 5-substituted-1,3,4-thiadiazole-2-thiols with derivatives of chloroacetic acid, such as its amides or ethyl ester. researchgate.net This directly introduces the acetic acid moiety or its precursor onto the thiadiazole ring. The initial 5-substituted-1,3,4-thiadiazole-2-thiols can be prepared from the cyclization of acylated thiosemicarbazides. researchgate.net This multi-step process allows for variation of the substituent at the C5 position by starting with different acylated thiosemicarbazides, and modification of the acetic acid side chain by using different chloroacetic acid derivatives. researchgate.net
Further functionalization can be achieved by reacting the amino group of 2-amino-5-substituted-1,3,4-thiadiazoles. For example, reaction with various aldehydes can form Schiff bases, which can then be used as intermediates for further cyclization reactions to create more complex heterocyclic systems. researchgate.net The introduction of different aromatic or heterocyclic rings at the C5 position is another key strategy to enhance structural diversity, as the properties of the resulting compounds are often influenced by the nature of these substituents. nih.gov A study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) demonstrated the synthesis of both 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, showcasing how the core structure can be elaborated to create molecules with different physicochemical properties. mdpi.com
Mechanistic Investigations and Molecular Interactions
Elucidation of Molecular Targets for 2-(1,3,4-Thiadiazol-2-yl)acetic Acid Derivatives
Derivatives of the 1,3,4-thiadiazole (B1197879) core have been identified to interact with a diverse array of biological targets, underscoring their therapeutic potential. Research has pinpointed several key enzymes and receptors whose functions are modulated by these compounds.
Identified molecular targets include:
Acetylcholinesterase (AChE): Certain drug-1,3,4-thiadiazole hybrid compounds have demonstrated potent inhibitory activity against AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.gov This makes them candidates for research into treatments for conditions like Alzheimer's disease. nih.govbiointerfaceresearch.com
Adenosine (B11128) A3 Receptor: Thiadiazole derivatives have been developed as potent and selective antagonists for the human adenosine A3 receptor, which is implicated in inflammatory processes and cancer. nih.gov
Carbonic Anhydrase (CA): The thiadiazole ring is a key feature in drugs like acetazolamide (B1664987) and methazolamide, which are known inhibitors of carbonic anhydrase. nih.gov Specific derivatives have been investigated as selective inhibitors of tumor-associated CA isoforms. researchgate.net
Estrogen Receptor (ER): In the context of breast cancer, molecular docking studies have been used to screen 1,3,4-thiadiazole derivatives as potential inhibitors of the estrogen receptor. biointerfaceresearch.com
Kinases: The 1,3,4-thiadiazole ring is a pharmacophore found in various kinase inhibitors, which are a major class of anticancer agents. nih.gov
DNA: Some studies have investigated the interaction mechanism of 1,3,4-thiadiazole molecules with calf thymus DNA (CT-DNA), suggesting that nucleic acids can be a direct target. nih.govdntb.gov.ua
Enoyl-Acyl Carrier Protein Reductase (InhA): Computational studies have identified the InhA enzyme, a key target for anti-tuberculosis drugs, as a potential molecular target for thiadiazole derivatives. nih.gov
| Derivative Class | Identified Molecular Target | Therapeutic Area | Reference |
|---|---|---|---|
| Drug-1,3,4-thiadiazole hybrids | Acetylcholinesterase (AChE) | Neurodegenerative Disease | nih.gov |
| N-(3-Phenyl- researchgate.netnih.govnih.govthiadiazol-5-yl)-acetamide | Adenosine A3 Receptor | Inflammation, Cancer | nih.gov |
| Thiazolidin-4-one-thiadiazole hybrids | Acetylcholinesterase (AChE) | Neurodegenerative Disease | biointerfaceresearch.com |
| General 1,3,4-thiadiazole derivatives | Estrogen Receptor (ER) | Breast Cancer | biointerfaceresearch.com |
| Imidazo[2,1-b] researchgate.netnih.govthiadiazole | Enoyl-Acyl Carrier Protein Reductase (InhA) | Tuberculosis | nih.gov |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl) derivatives | Kinases, Caspases | Cancer | nih.gov |
Characterization of Binding Modes and Key Interactions with Biological Macromolecules
Molecular docking and crystallographic studies have provided detailed insights into how 1,3,4-thiadiazole derivatives bind to their protein targets. The orientation of the molecule within the active site and the specific non-covalent interactions formed are critical determinants of affinity and selectivity.
For instance, the binding of a high-affinity 1,2,4-thiadiazole (B1232254) antagonist to the human adenosine A3 receptor involves specific hydrophilic interactions. nih.gov The carbonyl group of the ligand forms a hydrogen bond with Q167 in an extracellular loop, an interaction that appears to be key to its selectivity for the A3 subtype. nih.gov Similarly, docking studies of thiadiazole derivatives with the estrogen receptor have shown that specific amino acid residues, such as GLU 353 and ARG 394, are important hydrogen bonding sites that contribute to binding energy. biointerfaceresearch.com In the case of acetylcholinesterase inhibitors, structure-activity relationship (SAR) analysis points to π–π interactions with key aromatic amino acid residues like Tyr124, Trp286, and Tyr341. nih.gov
The interaction of thiadiazole derivatives with their biological targets is typically governed by a combination of hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring and functional groups attached to the scaffold frequently act as hydrogen bond acceptors. researchgate.net In the crystal structure of an adduct between 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) and 2-(naphthalen-2-yloxy)acetic acid, a heterodimer is formed through a cyclic hydrogen-bonding motif involving both O-H···N and N-H···O interactions. nih.gov Studies on adenosine A3 receptor antagonists revealed hydrogen bonding between a nitrogen atom of the thiadiazole ring and the S181 residue, as well as between the ligand's carbonyl group and Q167. nih.gov For estrogen receptor inhibitors, electron-donating groups like -OH can form strong hydrogen bonds with residues such as ASP 351, GLU 353, and GLY 521. biointerfaceresearch.com
Hydrophobic Interactions: The aromatic nature of the thiadiazole ring and associated phenyl substituents allows for significant hydrophobic and π-π stacking interactions. Within the adenosine A3 receptor binding pocket, the thiadiazole and phenyl rings are surrounded by hydrophobic amino acids like F168, F182, I186, and L246. nih.gov Specific hydrophobic interactions have been noted between a methyl group on the phenyl ring and residues I186 and W243. nih.gov
The nitrogen and sulfur heteroatoms are fundamental to the molecular recognition of 1,3,4-thiadiazole derivatives. Their presence defines the electronic properties and three-dimensional structure of the ring, enabling key interactions.
Cellular Mechanisms of Action (e.g., interference with DNA replication, induction of apoptosis, cell cycle arrest)
Beyond direct enzyme or receptor inhibition, 1,3,4-thiadiazole derivatives can trigger broader cellular responses. The 1,3,4-thiadiazole ring is a component of molecules that can induce apoptosis and activate caspases, which are key proteases in the apoptotic pathway. nih.gov Furthermore, some derivatives have been shown to interact directly with DNA. nih.gov These interactions could potentially interfere with crucial cellular processes like DNA replication and transcription, leading to cytotoxic effects in cancer cells. For example, studies on novel 1,3,4-thiadiazole conjugates of ibuprofen (B1674241) and ciprofloxacin (B1669076) have investigated their DNA binding capabilities and subsequent effects on cancer cell lines. dntb.gov.ua The antiproliferative effects of some thiadiazole derivatives are attributed to a variety of mechanisms, including the inhibition of growth factors and kinases, which can lead to cell cycle arrest and apoptosis. dntb.gov.ua
Enzyme Inhibition Kinetics and Specificity Studies
Kinetic studies are essential for characterizing the precise mechanism of enzyme inhibition. For 1,3,4-thiadiazole derivatives that act as enzyme inhibitors, these studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.
For example, a kinetic analysis of novel drug-1,3,4-thiadiazole conjugates as acetylcholinesterase (AChE) inhibitors revealed a mixed-type mechanism of inhibition. nih.gov Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. uobaghdad.edu.iqrug.nl This type of inhibition results in a decrease in the maximum reaction velocity (Vmax) and an increase in the Michaelis constant (Km). uobaghdad.edu.iqrug.nl One particularly potent AChE inhibitor from this series, compound 3b, exhibited an IC50 value of 18.1 ± 0.9 nM and a very low inhibition constant (Ki) of 0.0031 µM, indicating it can be highly effective even at low concentrations. nih.gov Such detailed kinetic data is vital for understanding how these compounds function and for guiding further optimization.
| Compound/Derivative Class | Target Enzyme | IC50 Value | Ki Value | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Compound 3b (Drug-1,3,4-thiadiazole conjugate) | Acetylcholinesterase (AChE) | 18.1 ± 0.9 nM | 0.0031 µM | Mixed-type | nih.gov |
| Compound 4o (Thiazolidin-4-one hybrid) | Acetylcholinesterase (AChE) | pIC50 = 1.30 ± 0.007 mM | Not Reported | Not Reported | biointerfaceresearch.com |
| Compound 4i (Thiazolidin-4-one hybrid) | Acetylcholinesterase (AChE) | pIC50 = 1.22 ± 0.002 mM | Not Reported | Not Reported | biointerfaceresearch.com |
| Neostigmine methyl sulfate (B86663) (Reference) | Acetylcholinesterase (AChE) | 2186.5 ± 98.0 nM | Not Reported | Not Reported | nih.gov |
Computational Chemistry and Cheminformatics for 2 1,3,4 Thiadiazol 2 Yl Acetic Acid Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Affinities and Conformational Preferences
There are no specific molecular docking studies in the available literature that report the binding affinities or conformational preferences of 2-(1,3,4-Thiadiazol-2-yl)acetic acid with any biological target. Such studies would typically provide data on binding energy (e.g., in kcal/mol) and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds. Without these studies, it is not possible to create a data table or provide detailed research findings on its ligand-target interactions.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, reactivity, and various spectroscopic properties.
Analysis of Electronic Structure and Reactivity Descriptors (e.g., DFT)
Density Functional Theory (DFT) is a popular quantum chemical method for studying the electronic properties of molecules. While DFT has been applied to many 1,3,4-thiadiazole (B1197879) derivatives to analyze their Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other reactivity descriptors, no published research specifically presents these calculations for This compound . A table of its electronic properties cannot be compiled in the absence of this data.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen large databases of compounds for molecules with similar features. There is no available literature that describes the development or use of a pharmacophore model based on the structure of This compound .
Molecular Dynamics Simulations for Conformational Stability and Flexibility
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For a potential drug molecule, MD simulations can provide insights into its conformational stability, flexibility, and how it interacts with its environment (e.g., water or a binding pocket) over a period of nanoseconds or longer. No MD simulation studies have been published that specifically analyze the conformational behavior of This compound .
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. For a QSAR model to be developed, a dataset of structurally related compounds with measured biological activity is required. There are no QSAR studies in the literature where This compound is included as part of the training or test set, and therefore, no predictive analytics for this specific compound are available.
In Silico ADMET Prediction and Analysis for Candidate Selection
In the contemporary drug discovery pipeline, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to minimize late-stage failures and reduce development costs. For derivatives of the this compound scaffold, computational and cheminformatics tools play a pivotal role in predicting these pharmacokinetic and toxicological parameters. In silico ADMET analysis allows researchers to screen large libraries of virtual compounds, prioritizing those with the most promising drug-like profiles for synthesis and further experimental testing. rjptonline.orguniversci.com
Detailed research into various 1,3,4-thiadiazole derivatives has demonstrated the utility of these predictive models. universci.comrsc.org These studies employ a range of computational methods to evaluate key descriptors associated with a compound's behavior in the human body. The goal is to identify candidates that not only exhibit high efficacy at their target but also possess favorable pharmacokinetics, such as good oral bioavailability and appropriate distribution to the site of action without penetrating sensitive areas like the central nervous system, unless desired. rjptonline.orgsemanticscholar.org
Key findings from in silico studies on 1,3,4-thiadiazole derivatives indicate that this class of compounds generally possesses favorable pharmacokinetic profiles. mdpi.com For instance, several investigations have shown that synthesized 1,3,4-thiadiazole conjugates comply with established drug-likeness filters like Lipinski's Rule of Five, suggesting good potential for oral bioavailability. rsc.orgmdpi.comnih.govresearchgate.net Analyses of specific anticancer derivatives revealed low predicted penetration of the blood-brain barrier (BBB) alongside high intestinal absorption, a desirable profile for peripherally acting agents. rsc.orgsemanticscholar.org Similarly, studies on thiadiazole derivatives as potential inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) confirmed that top candidates generally adhered to both Jorgensen's Rule of Three and Veber's rule, indicating favorable pharmacokinetics. mdpi.com
The predictive power of these computational tools provides a robust framework for candidate selection. By flagging compounds with potential liabilities, such as poor absorption, unfavorable metabolism, or predicted toxicity, resources can be focused on derivatives with the highest probability of success in clinical trials. rjptonline.org
Detailed Research Findings
Computational screening of novel 1,3,4-thiadiazole compounds has yielded specific predictions regarding their ADMET properties. These analyses are crucial for guiding the selection and optimization of lead candidates.
Drug-Likeness and Oral Bioavailability: A primary step in ADMET prediction involves assessing a compound's "drug-likeness" using established criteria. Research on various series of 1,3,4-thiadiazole derivatives consistently shows that these molecules can be designed to fit within the parameters defined by Lipinski's, Veber's, and Jorgensen's rules.
Lipinski's Rule of Five: Studies on 1,3,4-thiadiazole conjugates designed as acetylcholinesterase inhibitors and potential anticancer agents found that the synthesized compounds did not violate Lipinski's rule, indicating a high probability of good oral absorption and permeation. rsc.orgmdpi.comnih.gov
Veber's and Jorgensen's Rules: In a virtual screening campaign for VEGFR-2 inhibitors, the most promising 1,3,4-thiadiazole hits demonstrated favorable profiles according to these rules, which further predict good oral bioavailability based on molecular flexibility and other physicochemical properties. mdpi.com
The following table summarizes the typical drug-likeness parameters evaluated for 1,3,4-thiadiazole derivatives in various research studies.
| Parameter | Guideline (Lipinski's Rule) | Finding for 1,3,4-Thiadiazole Derivatives |
| Molecular Weight | ≤ 500 Da | Generally compliant rsc.orgmdpi.com |
| LogP (Lipophilicity) | ≤ 5 | Generally compliant rsc.orgmdpi.com |
| Hydrogen Bond Donors | ≤ 5 | Generally compliant rsc.orgmdpi.com |
| Hydrogen Bond Acceptors | ≤ 10 | Generally compliant rsc.orgmdpi.com |
| Rotatable Bonds | ≤ 10 (Veber's Rule) | Generally compliant mdpi.com |
Absorption and Distribution: Predicting how a compound is absorbed into the bloodstream and distributed throughout the body is essential. For 1,3,4-thiadiazole derivatives, key predictions often include intestinal absorption and blood-brain barrier (BBB) penetration.
Intestinal Absorption: High intestinal absorption is crucial for orally administered drugs. In silico models for several anticancer 1,3,4-thiadiazole derivatives predicted high absorption rates. rsc.orgsemanticscholar.org
Blood-Brain Barrier (BBB) Penetration: For non-CNS targets, low BBB penetration is desirable to avoid neurological side effects. Studies on anticancer thiadiazoles predicted low to nonexistent BBB penetration. rsc.orgsemanticscholar.org Conversely, for neurological targets, the ability to cross the BBB is necessary, and some thiadiazole derivatives have been predicted to have this capability. rjptonline.org
The table below presents a summary of predicted absorption and distribution properties for selected series of 1,3,4-thiadiazole derivatives from different therapeutic areas.
| Compound Series | Predicted Intestinal Absorption | Predicted BBB Penetration | Therapeutic Area |
| Anticancer Thiadiazoles | High rsc.org | Low to None rsc.orgsemanticscholar.org | Oncology |
| Acetylcholinesterase Inhibitors | Favorable researchgate.net | Insignificant researchgate.net | Neurodegenerative Disease |
| Antiviral Thiadiazoles | Good rjptonline.org | Capable of Penetration rjptonline.org | Infectious Disease (COVID-19) |
| VEGFR-2 Inhibitors | Favorable mdpi.com | Not specified | Oncology |
Metabolism, Excretion, and Toxicity: Early prediction of metabolic stability and potential toxicity is a cornerstone of modern drug development. In silico tools can forecast a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes and flag potential toxicities like hepatotoxicity.
Metabolism: While detailed metabolic predictions are complex, initial screens can identify likely sites of metabolism on the molecule, guiding synthetic modifications to improve stability.
Toxicity: Predictions for properties such as hepatotoxicity are often included in ADMET evaluations. For example, in a study of new 1,3,4-thiadiazoles, hepatotoxicity was one of the key descriptors evaluated to filter out potentially harmful compounds. semanticscholar.org
The comprehensive in silico ADMET analysis of this compound derivatives provides a powerful, data-driven approach to prioritize candidates for further development, thereby streamlining the path from initial concept to potential therapeutic agent. nih.gov
Advanced Applications Beyond Medicinal Chemistry
Materials Science Applications of 1,3,4-Thiadiazole (B1197879) Derivatives
The inherent properties of 1,3,4-thiadiazole derivatives, such as their ability to form stable complexes with metals and their electron-accepting capabilities, have made them attractive candidates for various applications in materials science. docksci.comisres.org These applications range from protecting industrial systems from corrosion to enabling the development of advanced optical and electronic materials.
One of the most significant industrial applications of 1,3,4-thiadiazole derivatives is in the prevention of corrosion, particularly for mild steel in acidic environments. nih.govresearchgate.net These compounds function as effective corrosion inhibitors by adsorbing onto the metal surface, forming a protective layer that isolates the metal from corrosive agents. nih.gov The efficiency of these inhibitors is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiadiazole ring, which facilitate strong adsorption onto the metal surface. nih.govnih.gov
The mechanism of inhibition often involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding) between the inhibitor molecules and the metal atoms. jocpr.comelectrochemsci.org This adsorption process blocks the active corrosion sites, thereby reducing the rate of metal dissolution. Studies have shown that the inhibition efficiency of thiadiazole derivatives increases with their concentration. nih.govscispace.com For instance, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) demonstrated a high inhibition efficiency of 94.6% for mild steel in a 1 M HCl solution at a concentration of 0.5 mM. nih.gov
The effectiveness of these inhibitors can be tailored by introducing different functional groups to the thiadiazole ring. These modifications can enhance the molecule's ability to adsorb onto the metal surface and form a more robust protective film. nih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. nih.govelectrochemsci.orgscispace.com These studies have often classified 1,3,4-thiadiazole derivatives as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govjocpr.com
Table 1: Corrosion Inhibition Efficiency of Select 1,3,4-Thiadiazole Derivatives
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | High (concentration-dependent) | nih.gov |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | Moderate (concentration-dependent) | nih.gov |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1 M HCl | 94.6 (at 0.5 mM) | nih.gov |
| (4-Dimethylamino-benzylidene)- nih.govjocpr.comelectrochemsci.orgthiadiazol-2-yl-amine (DBTA) | Mild Steel | 1.0 M HCl | 91 (at highest concentration) | scispace.com |
The electron-deficient nature and high thermal stability of the 1,3,4-thiadiazole ring make its derivatives suitable for applications in optics and electrochemistry. docksci.com These compounds have been investigated for their charge-transporting capacity, photoluminescence, and photoconductivity. docksci.comisres.org The ability of the thiadiazole moiety to act as a good electron acceptor has led to its incorporation into various π-conjugated systems for potential use in organic light-emitting diodes (OLEDs) and other electronic devices. docksci.com
Derivatives of 1,3,4-thiadiazole have been explored as building blocks for coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can exhibit interesting luminescent properties, which are being investigated for sensing applications. researchgate.net The introduction of the thiadiazole unit into polymer backbones can influence the material's electronic properties and lead to the development of novel functional materials.
In the realm of polymer chemistry, 1,3,4-thiadiazole derivatives serve as valuable monomers or functional additives to create polymers with enhanced properties. dovepress.com Their incorporation into polymer chains can improve thermal stability and introduce specific functionalities. For instance, polymers derived from poly(vinyl chloride) (PVC) have been modified with 1,3,4-thiadiazole rings to impart antimicrobial properties. dovepress.com
Furthermore, coordination polymers have been synthesized using ligands that incorporate the 1,3,4-thiadiazole structure, such as (1,3,4-thiadiazole-2,5-diyldithio)diacetic acid. sci-hub.se These materials can exhibit unique magnetic and electronic behaviors, opening up possibilities for their use in advanced functional materials. sci-hub.se The versatility of the thiadiazole ring allows for the synthesis of a wide array of polymers with tailored properties for specific applications.
Agrochemical Applications
The 1,3,4-thiadiazole scaffold is a "privileged" structure in agrochemistry, with several commercial pesticides containing this moiety. researchgate.netnih.gov These compounds have demonstrated a broad spectrum of biological activities, including herbicidal, insecticidal, and plant growth-regulating effects. researchgate.netacs.org
Certain derivatives of 1,3,4-thiadiazole have been found to exhibit significant herbicidal activity. acs.orgresearchgate.netacs.org For example, 1-methyl or 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea has shown excellent herbicidal properties. acs.org The mode of action for some of these thiadiazole-based herbicides involves the inhibition of photosynthesis. researchgate.net Commercially known herbicides like buthidiazole and tebuthiuron, which contain the thiadiazole ring, are used for selective weed control in crops such as corn and sugarcane. researchgate.net
In addition to their herbicidal effects, some 1,3,4-thiadiazole derivatives have been investigated as plant growth regulators. nih.govresearchgate.net These compounds can influence various physiological processes in plants, potentially leading to improved crop yields or other desirable agricultural outcomes. Some synthesized compounds have shown expressed growth stimulant properties, with activities comparable to heteroauxin. researchgate.net
A significant area of research within the agrochemical applications of 1,3,4-thiadiazole derivatives is their development as pesticidal agents, particularly insecticides. researchgate.netekb.egresearchgate.net Numerous studies have synthesized and evaluated novel thiadiazole-containing compounds for their insecticidal activity against various pests. ekb.egmdpi.com For example, certain derivatives have shown high toxicity against the larvae of Spodoptera littoralis (cotton leafworm). mdpi.com
The insecticidal mechanism of these compounds can vary, and structure-activity relationship (SAR) studies are often conducted to optimize their efficacy. mdpi.com The versatility of the 1,3,4-thiadiazole ring allows for the introduction of various substituents to enhance insecticidal potency and selectivity. acs.org The development of new insecticides based on this scaffold is driven by the need for agents with low toxicity to non-target organisms and a favorable environmental profile. ekb.egresearchgate.net
Table 2: Agrochemical Activity of Select 1,3,4-Thiadiazole Derivatives
| Compound Type | Application | Target Organism/Effect | Reference |
|---|---|---|---|
| 1-methyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Herbicide | Broadleaf and grassy weeds | acs.org |
| Buthidiazole | Herbicide | Selective weed control in corn | researchgate.net |
| Tebuthiuron | Herbicide | Selective weed control in sugarcane | researchgate.net |
| N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives | Insecticide | Spodoptera littoralis larvae | researchgate.net |
| 1,3,4-thiadiazolo[3,2-a]pyrimidine analogues | Insecticide | Spodoptera littoralis | mdpi.com |
| Aroylurea derivatives containing 1,3,4-thiadiazole | Plant Growth Regulator | Growth stimulation | researchgate.net |
Applications in Dyes and Photographic Materials
The 1,3,4-thiadiazole ring is a key structural component in the synthesis of various dyes, particularly heterocyclic azo dyes. nih.gov These dyes are noted for their brightness and strong affinity for a range of fibers. nih.gov Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are of particular technical interest for producing brilliant red shades and have been the subject of numerous patent applications. researchgate.net The synthesis process typically involves diazotization of a primary heteroaromatic amine, such as a 2-amino-1,3,4-thiadiazole derivative, followed by coupling with other aromatic compounds like aniline, phenol, or naphthalene (B1677914) derivatives. nih.govresearchgate.net
Azo dyes incorporating the 1,3,4-thiadiazole moiety are among the most significant classes of disperse dyes. nih.gov Research has demonstrated their successful application on synthetic fabrics such as nylon and polyester, where they exhibit good to excellent fastness properties. researchgate.netscispace.comscispace.com The specific color, or absorption maximum (λmax), of the dye is influenced by the substituents on both the thiadiazole ring and the coupling component. scispace.com For instance, a series of acid dyes synthesized from a thiadiazole derivative coupled with various naphthalene acid couplers showed a range of colors and good dyeing performance on nylon fabric. researchgate.net The versatility of 2-amino-1,3,4-thiadiazole derivatives has been proven through the large number of patents for structures with different substituents. researchgate.net
While the primary application is in textiles, azo dyes have also been explored for use in photographic materials. google.com In certain photographic processes, dye-releasing compounds are used, and azo dyes can be engineered for this purpose. google.com The structural features of 1,3,4-thiadiazole derivatives, which contribute to their excellent thermal and optical properties, make them suitable for high-technology applications beyond traditional dyeing, including toners and ink-jet printing. scispace.comuobaghdad.edu.iq
Table 1: Examples of Dyes Derived from 1,3,4-Thiadiazole Precursors
| Diazo Component Precursor | Coupling Component | Resulting Dye Type | Application/Fabric | Reference |
|---|---|---|---|---|
| 2-Amino-5-methyl-1,3,4-thiadiazole derivative | Naphthalene acid couplers | Acid Azo Dyes | Nylon | researchgate.net |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Aniline, N,N-dimethylaniline, Phenol | Azo Dyes | General Synthesis | nih.gov |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | 2-chloroaniline | Disazo Disperse Dye | Acrylic, Nylon 66 | scispace.com |
| 2-Amino-1,3,4-thiadiazole-2-thiol | 2-Naphthol | Azo Disperse Dye | Polyester | scispace.com |
Coordination Chemistry and Ligand Design with Metal Ions
The 1,3,4-thiadiazole nucleus, particularly when functionalized with groups like the acetic acid moiety, serves as an effective scaffold for designing ligands for coordination with metal ions. The nitrogen and sulfur heteroatoms in the thiadiazole ring, along with potential donor atoms on side chains (such as the oxygen atoms of a carboxylate group), provide multiple potential binding sites for chelation. nih.gov This versatility allows derivatives of 2-(1,3,4-Thiadiazol-2-yl)acetic acid to act as polydentate ligands, forming stable complexes with a wide array of transition metals. nahrainuniv.edu.iq
Research into the coordination chemistry of thiadiazole derivatives has shown that they can form complexes with ions such as Ni(II), Cu(II), Co(II), Fe(III), Zn(II), Cd(II), and Pt(IV). nahrainuniv.edu.iq The specific coordination mode depends on the ligand's structure and the metal ion involved. For instance, studies on complexes with a related ligand, {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, suggest coordination occurs through the carboxylate group, leading to the formation of a chelate ring. In other cases, chelation involves one of the thiadiazole ring's nitrogen atoms and a deprotonated hydroxyl group from a neighboring phenyl moiety. nih.gov
The resulting metal complexes exhibit various geometries, which are determined through spectral and magnetic analyses. Common geometries proposed for these complexes include tetrahedral, square planar, and octahedral. jmchemsci.comresearchgate.net For example, complexes of Ni(II), Zn(II), Cd(II), and Sn(II) with a thio-oxadiazole acetic acid ligand were proposed to be tetrahedral, while the corresponding Cu(II) complex adopted a square planar geometry. The stoichiometry of these complexes is frequently found to be in a 1:2 metal-to-ligand ratio, although 1:1 ratios have also been reported. uobaghdad.edu.iqnih.govbhu.ac.in These studies highlight the significant role of 1,3,4-thiadiazole derivatives as versatile ligands in the field of coordination chemistry. researchgate.net
Table 2: Metal Complexes with 1,3,4-Thiadiazole-based Ligands
| Ligand | Metal Ion(s) | Metal:Ligand Ratio | Proposed Geometry | Reference |
|---|---|---|---|---|
| 2-thioaceticacid-5-Pyridyl-1,3,4-oxadiazole | Ni(II), Cu(II), Co(II), Fe(III) | 1:2 | Octahedral | researchgate.net |
| 5-amino-1,3,4-thiadiazol-2-yl)-thio acetic acid | Cu(II), Co(II), Fe(II), Zn(II), Pt(IV) | Not specified | Not specified | nahrainuniv.edu.iq |
| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II) | 1:1 | Not specified | nih.gov |
| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II) | 1:2 | Not specified | nih.gov |
| {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid | Ni(II), Zn(II), Cd(II), Sn(II) | 1:2 | Tetrahedral | |
| {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid | Cu(II) | 1:2 | Square Planar |
Future Perspectives and Research Directions for 2 1,3,4 Thiadiazol 2 Yl Acetic Acid
Emerging Trends in the Research and Development of 2-(1,3,4-Thiadiazol-2-yl)acetic Acid Derivatives
The research landscape for derivatives of this compound is dynamic, with several emerging trends shaping the direction of new investigations. A primary focus is the continued exploration of their diverse pharmacological activities. nih.govcitedrive.com While the antimicrobial and anticancer properties of 1,3,4-thiadiazoles are well-documented, recent studies are uncovering potential in new areas such as neuroprotective, antiviral, and antidiabetic applications. nih.govcitedrive.com This expansion of therapeutic targets is a significant trend, driven by the need for novel treatments for a wide range of diseases.
Another key trend is the meticulous investigation of structure-activity relationships (SAR). nih.gov Researchers are systematically modifying the core structure of this compound and its derivatives to understand how specific chemical alterations influence biological activity. This includes the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles to evaluate their anticonvulsant and antiproliferative properties. mu-varna.bgresearchgate.net The insights gained from SAR studies are crucial for the rational design of more potent and selective compounds. nih.gov
Furthermore, there is a growing emphasis on elucidating the molecular mechanisms of action. nih.gov Understanding how these compounds interact with their biological targets at a molecular level is essential for optimizing their therapeutic effects and minimizing potential side effects. This involves a combination of in vitro assays, in vivo studies, and computational modeling.
Strategies for Developing Novel Hybrid Molecules Incorporating the this compound Moiety
A prominent strategy in modern drug design is the creation of hybrid molecules, which involves combining two or more pharmacophores to produce a single compound with potentially enhanced activity or a dual mode of action. mdpi.com The this compound moiety is an attractive scaffold for this approach due to its versatile chemical nature and established biological significance.
One successful strategy involves the hybridization of the 1,3,4-thiadiazole (B1197879) ring with other heterocyclic systems. For instance, novel hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole have been synthesized and screened for their potential as acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. biointerfaceresearch.com Similarly, the fusion of the 1,3,4-thiadiazole nucleus with an imidazo[2,1-b] researchgate.netmdpi.commdpi.comthiadiazole scaffold has been explored to develop compounds with potent antibacterial and antioxidant effects. nih.gov
Other examples of molecular hybridization include:
Benzothiazole hybrids: New N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives have shown promising antitubercular activity. nih.gov
Sulfonamide hybrids: The combination of a sulfonamide moiety with the 1,3,4-thiadiazole ring has led to the development of derivatives with antimicrobial activity against a range of bacteria and fungi. nih.gov
Thiazolidinone hybrids: The incorporation of a thiazolidinone ring has been shown to yield derivatives with significant antibacterial effects. nih.gov
This molecular hybridization approach allows for the creation of structurally diverse compounds with the potential for synergistic biological activities and improved pharmacological profiles. mdpi.com
Exploration of New Biological Targets and Therapeutic Areas
The therapeutic potential of this compound and its derivatives is far from exhausted, with ongoing research actively seeking new biological targets and disease indications. The inherent versatility of the 1,3,4-thiadiazole scaffold allows for its interaction with a wide array of biological macromolecules, opening up new avenues for drug discovery. mdpi.com
Recent research has highlighted the potential of 1,3,4-thiadiazole derivatives in several novel therapeutic areas:
Enzyme Inhibition: Derivatives have been synthesized and evaluated as inhibitors of enzymes such as α-glucosidase, which is a target for anti-diabetic drugs. mdpi.com Additionally, their potential as acetylcholinesterase inhibitors for Alzheimer's disease is being investigated. mdpi.com
Antitubercular Agents: Given the rise of drug-resistant tuberculosis, there is a pressing need for new treatments. Several studies have reported on 1,3,4-thiadiazole derivatives with significant in vitro activity against Mycobacterium tuberculosis. nih.govdovepress.com
Antiviral Activity: The broad biological activity of this class of compounds has prompted investigations into their potential as antiviral agents, including against the hepatitis B virus and human immunodeficiency virus (HIV). mdpi.com
Antiparasitic Agents: There is also emerging evidence for the potential of 1,3,4-thiadiazole derivatives in treating parasitic infections. mdpi.com
The table below summarizes some of the emerging biological targets for 1,3,4-thiadiazole derivatives.
| Biological Target | Therapeutic Area | Reference |
| α-Glucosidase | Diabetes | mdpi.com |
| Acetylcholinesterase | Alzheimer's Disease | mdpi.com |
| Mycobacterium tuberculosis | Tuberculosis | nih.govdovepress.com |
| Hepatitis B Virus (HBV) | Viral Infections | mdpi.com |
| Human Immunodeficiency Virus (HIV) | Viral Infections | mdpi.com |
| Cannabinoid receptor 1 (CB1) | Obesity | mdpi.com |
This ongoing exploration of new biological targets is crucial for expanding the therapeutic applications of this compound derivatives and addressing unmet medical needs.
Advancements in Sustainable and Green Synthetic Methodologies
In line with the growing importance of environmentally conscious practices in the chemical industry, there is a significant shift towards the development of sustainable and green synthetic methodologies for this compound and its derivatives. researchgate.net These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. nanobioletters.comresearchgate.net
Several green chemistry techniques have been successfully applied to the synthesis of 1,3,4-thiadiazoles:
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nanobioletters.comresearchgate.net
Ultrasonication: The use of ultrasound energy can also enhance reaction rates and yields in the synthesis of thiadiazole derivatives. nanobioletters.comresearchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a recyclable one, significantly reduces the environmental impact of the synthetic process. mdpi.com
Use of Greener Catalysts: Research is focused on employing non-toxic and reusable catalysts to promote the desired chemical transformations. mdpi.com
One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. mdpi.com For example, a one-pot method for the synthesis of 2-amino-1,3,4-thiadiazoles has been developed using polyphosphate ester, avoiding the use of toxic additives like phosphorus oxychloride. mdpi.com
These green synthetic approaches not only contribute to a more sustainable chemical enterprise but can also offer economic advantages through reduced reaction times and resource consumption. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery Workflows
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design, and these powerful computational tools are increasingly being applied to the development of novel this compound derivatives. nih.govjsr.orgmdpi.com AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. mdpi.comijmsm.org
Key applications of AI and ML in the design of thiadiazole derivatives include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that correlate the chemical structures of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com This allows for the exploration of a much larger chemical space than is possible with traditional methods.
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. nih.gov
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. ML models can be trained to predict these properties, helping to reduce the rate of late-stage failures.
By leveraging the predictive power of AI and ML, researchers can accelerate the discovery and development of novel this compound derivatives, making the process more efficient and cost-effective. ijettjournal.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
